![molecular formula C15H20N2O2S B12184885 2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole](/img/structure/B12184885.png)
2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole
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Overview
Description
2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a sulfonyl group attached to the imidazole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 2,4,5-trimethylphenylsulfonyl chloride with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole: Another imidazole derivative with different substituents on the phenyl ring.
2-Methyl-2-(2,4,5-trimethylphenyl)propanenitrile: A compound with a similar phenyl ring structure but different functional groups.
Uniqueness
2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
2-(Methylethyl)-1-[(2,4,5-trimethylphenyl)sulfonyl]imidazole is a synthetic compound belonging to the imidazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H19N3O2S
- Molecular Weight : 293.38 g/mol
- IUPAC Name : this compound
Pharmacological Activities
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. For example, derivatives of similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .
- Anti-inflammatory Effects : Imidazole compounds are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, studies have shown that imidazole derivatives can inhibit histone deacetylases (HDACs) and other relevant targets .
- Cellular Signaling Modulation : It may modulate signaling pathways involved in cell proliferation and survival. This includes interference with pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus, E. coli | |
Anticancer | Cytotoxicity against various tumor cells | |
Anti-inflammatory | Reduction of cytokine levels |
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of imidazole derivatives similar to our compound, researchers reported significant cytotoxic effects against a panel of human cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited an IC50 value of approximately 5 µM against HeLa cells, indicating potent antiproliferative activity .
Properties
Molecular Formula |
C15H20N2O2S |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-propan-2-yl-1-(2,4,5-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)15-16-6-7-17(15)20(18,19)14-9-12(4)11(3)8-13(14)5/h6-10H,1-5H3 |
InChI Key |
PWLBMXWJTIITBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C |
Origin of Product |
United States |
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